molecular formula C22H26N2O6 B11424614 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424614
M. Wt: 414.5 g/mol
InChI Key: IMLKIUZMUKMRBQ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of dimethoxyphenyl groups and an oxazole ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to produce the oxazole ring . The final step involves the coupling of the oxazole intermediate with 3,4-dimethoxyphenylethylamine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its oxazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H26N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C22H26N2O6/c1-26-17-7-5-14(11-19(17)28-3)9-10-23-22(25)21-13-16(24-30-21)15-6-8-18(27-2)20(12-15)29-4/h5-8,11-12,21H,9-10,13H2,1-4H3,(H,23,25)

InChI Key

IMLKIUZMUKMRBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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